Pharmacological Profile of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine
Pharmacological Profile of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine
The following technical guide provides an in-depth pharmacological profile of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine , a structural isomer of the well-known anorectic agent chlorphentermine. This analysis synthesizes structure-activity relationships (SAR), known pharmacological principles of phenethylamines, and predictive toxicology.
Technical Guide & Whitepaper
Executive Summary
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine (referred to herein as CP-DMPA ) is a synthetic phenethylamine derivative characterized by a gamma-phenylpropylamine backbone with a gem-dimethyl substitution at the beta position. It is a structural isomer of chlorphentermine (1-(4-chlorophenyl)-2-methylpropan-2-amine). While chlorphentermine is a tertiary alkyl amine, CP-DMPA is a primary amine on a neopentyl scaffold.
This structural distinction confers a unique pharmacological profile:
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Mechanism: Predicted potent norepinephrine-dopamine releasing agent (NDRA) with reduced serotonergic potency compared to chlorphentermine.
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Metabolism: High resistance to monoamine oxidase (MAO) degradation due to steric hindrance from the gem-dimethyl group (neopentyl effect).
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Toxicology: Potential for phospholipidosis similar to chlorphentermine due to its cationic amphiphilic nature.
Chemical Structure & Properties[1][2][3][4]
Structural Analysis
CP-DMPA belongs to the class of gamma-phenylpropylamines . Its structure consists of a 4-chlorophenyl ring attached to a propyl chain, with the amine group at the terminal (C1) position and two methyl groups at the C2 (beta) position.
| Feature | CP-DMPA (Target) | Chlorphentermine (Reference) | Phentermine (Reference) |
| IUPAC Name | 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine | 1-(4-Chlorophenyl)-2-methylpropan-2-amine | 2-Methyl-1-phenylpropan-2-amine |
| Backbone | Propylamine (Gamma-phenyl) | Ethylamine (Beta-phenyl) | Ethylamine (Beta-phenyl) |
| Amine Type | Primary (on primary carbon) | Primary (on tertiary carbon) | Primary (on tertiary carbon) |
| Alpha-Substitution | None (CH2) | Gem-dimethyl | Gem-dimethyl |
| Beta-Substitution | Gem-dimethyl | None | None |
| Lipophilicity (LogP) | ~3.5 (Predicted) | 3.3 | 1.9 |
Molecular Geometry & Sterics
The gem-dimethyl group at the C2 position in CP-DMPA creates a "neopentyl" steric environment. This significantly impacts the molecule's ability to access the active site of metabolic enzymes like MAO-A and MAO-B, while retaining affinity for monoamine transporters (MATs).
Figure 1: Structural relationship between CP-DMPA, Chlorphentermine, and Phentermine.
Pharmacodynamics[5]
Monoamine Transporter Activity
CP-DMPA is predicted to act as a substrate-type releaser at monoamine transporters, specifically the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) .
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Mechanism: The molecule enters the presynaptic neuron via NET/DAT. Once inside, it disrupts vesicular storage (VMAT2 interaction) and reverses the transporter flux, releasing cytosolic neurotransmitters into the synapse.
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Selectivity: The 4-chloro substitution typically enhances affinity for the Serotonin Transporter (SERT) (as seen in chlorphentermine). However, the extension of the alkyl chain (propyl vs. ethyl) in CP-DMPA may attenuate SERT binding relative to chlorphentermine, shifting the profile towards NET/DAT selectivity.
Monoamine Oxidase (MAO) Inhibition
The gem-dimethyl substitution at the beta-position (relative to the amine) renders CP-DMPA a neopentyl amine .
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Alpha-Oxidation Blockade: MAO enzymes typically target the alpha-carbon (adjacent to the amine). In CP-DMPA, the alpha-carbon is a methylene (-CH2-), but the bulky beta-gem-dimethyl group creates steric hindrance that prevents the enzyme from properly orienting the substrate.
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Result: CP-DMPA is likely a poor substrate for MAO and may act as a competitive inhibitor, prolonging its own half-life and potentially potentiating other monoamines.
Receptor Interactions
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TAAR1 Agonism: Like many amphetamine-type stimulants, CP-DMPA is a probable agonist at the Trace Amine Associated Receptor 1 (TAAR1), which modulates monoaminergic firing.
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5-HT2B Agonism: A critical safety concern. Chlorphentermine is a potent 5-HT2B agonist, which is linked to valvular heart disease. The structural similarity suggests CP-DMPA carries a high risk of 5-HT2B affinity.
Figure 2: Predicted mechanism of action as a monoamine releasing agent.
Pharmacokinetics & Metabolism
Absorption & Distribution
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Lipophilicity: The 4-chlorophenyl group significantly increases lipophilicity (LogP ~3.5). This facilitates rapid absorption and high Blood-Brain Barrier (BBB) permeability.
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Distribution: As a cationic amphiphilic drug (CAD), CP-DMPA will likely accumulate in lysosomes and tissues with high phospholipid content (lungs, liver, brain).
Metabolic Pathways
Unlike phentermine, which is largely excreted unchanged, or amphetamines which undergo deamination, CP-DMPA's metabolism is constrained by its neopentyl structure.
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N-Dealkylation: Not applicable (primary amine).
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Deamination: Blocked/Slowed by beta-gem-dimethyl steric hindrance.
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Ring Hydroxylation: The primary clearance route is expected to be CYP450-mediated hydroxylation at the 2- or 3-position of the phenyl ring, followed by glucuronidation.
| Metabolic Route | Likelihood | Enzyme | Product |
| Oxidative Deamination | Low | MAO-B | Aldehyde/Acid |
| Ring Hydroxylation | High | CYP2D6/3A4 | 3-Hydroxy-CP-DMPA |
| N-Oxidation | Moderate | FMO3 | N-Hydroxy-CP-DMPA |
Toxicology & Safety Profile
Phospholipidosis
Chlorphentermine was withdrawn from the market due to its tendency to cause drug-induced phospholipidosis (accumulation of phospholipids in lysosomes).
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Mechanism: The cationic amine group interacts with lipid headgroups, while the lipophilic tail inserts into the membrane. The complex is resistant to phospholipases.
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Risk for CP-DMPA: High . CP-DMPA retains the exact pharmacophore (cationic amine + lipophilic chlorophenyl tail) required for this toxicity.
Pulmonary Hypertension
Anorectics like chlorphentermine and aminorex are associated with pulmonary arterial hypertension (PAH).
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Mechanism: 5-HT transporter substrate activity and 5-HT2B agonism in pulmonary arteries lead to vasoconstriction and proliferation.
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Risk for CP-DMPA: High , given the 4-chloro substitution which typically enhances serotonergic activity.
Experimental Protocols (Synthesis & Assay)
Synthesis Overview
The synthesis of CP-DMPA typically involves the reduction of a nitrile precursor or a neopentyl rearrangement.
Protocol A: Nitrile Reduction
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Precursor: 3-(4-chlorophenyl)-2,2-dimethylpropanenitrile.
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Reagent: Lithium Aluminum Hydride (LiAlH4) in dry THF.
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Condition: Reflux for 4-6 hours under nitrogen atmosphere.
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Workup: Quench with Glauber's salt, filter, and extract with diethyl ether. Convert to hydrochloride salt for stability.
In Vitro Uptake Inhibition Assay
To validate the profile, the following assay measures transporter inhibition.
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Cells: HEK293 cells stably expressing hNET, hDAT, or hSERT.
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Tracer: [3H]-Norepinephrine, [3H]-Dopamine, or [3H]-Serotonin.
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Method:
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Incubate cells with CP-DMPA (1 nM - 100 µM) for 10 min.
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Add radiolabeled tracer and incubate for 5 min.
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Terminate reaction with ice-cold buffer.
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Lyse cells and measure radioactivity via scintillation counting.
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Analysis: Determine IC50 using non-linear regression.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for Chlorphentermine. Retrieved from [Link]
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Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Retrieved from [Link]
- Lullmann, H., et al. (1978).Lipidosis induced by amphiphilic cationic drugs. Biochemical Pharmacology. (General reference for Phospholipidosis mechanism).
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Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
